molecular formula C9H13NTe B14316937 N,N-Dimethyl-4-(methyltellanyl)aniline CAS No. 105404-95-3

N,N-Dimethyl-4-(methyltellanyl)aniline

Cat. No.: B14316937
CAS No.: 105404-95-3
M. Wt: 262.8 g/mol
InChI Key: DATFGCZOCOXSCS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(methyltellanyl)aniline is an organic compound that belongs to the class of aromatic amines It features a dimethylamino group and a methyltellanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-(methyltellanyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

C6H5NH2+2CH3OHC6H5N(CH3)2+2H2OC_6H_5NH_2 + 2CH_3OH \rightarrow C_6H_5N(CH_3)_2 + 2H_2O C6​H5​NH2​+2CH3​OH→C6​H5​N(CH3​)2​+2H2​O

Alternatively, dimethyl ether can be used as the methylating agent .

Industrial Production Methods

Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(methyltellanyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl_3) or ferric chloride (FeCl_3).

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline compounds.

Scientific Research Applications

N,N-Dimethyl-4-(methyltellanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methyltellanyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methyltellanyl group can engage in unique tellurium-based interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-4-(methyltellanyl)aniline is unique due to the presence of the methyltellanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

105404-95-3

Molecular Formula

C9H13NTe

Molecular Weight

262.8 g/mol

IUPAC Name

N,N-dimethyl-4-methyltellanylaniline

InChI

InChI=1S/C9H13NTe/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3

InChI Key

DATFGCZOCOXSCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Te]C

Origin of Product

United States

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